

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B046709

[Get Quote](#)

Technical Guide: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

CAS Number: 22795-97-7

This technical guide provides an in-depth overview of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**, a chiral pyrrolidine derivative crucial as a building block in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a chiral secondary amine and a heterocyclic organic compound.^[1] The quantitative properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	22795-97-7	[2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₆ N ₂	[2] [3] [4]
Molecular Weight	128.22 g/mol	[2] [3] [4]
Appearance	Clear colorless to orange oil/liquid	[1] [3]
Boiling Point	58-60 °C at 16 mmHg	[7]
Density	0.884 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.466	[7]
Flash Point	57.2 °C (135.0 °F) - closed cup	[4]
Purity	≥90%	[4]
Storage	2-8°C under an inert atmosphere	[3]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

Spectroscopy	Data
¹ H NMR	Spectra available, detailed chemical shifts require access to spectral databases. [5] [8]
¹³ C NMR	Spectra available, detailed chemical shifts require access to spectral databases. [8]
IR	Spectra available, characteristic peaks for N-H and C-N bonds are expected. [9]
Mass Spectrometry	Spectra available, provides confirmation of molecular weight and fragmentation patterns. [10]

Experimental Protocols

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine can be synthesized through various methods.

Below are detailed protocols for two common synthetic routes.

Synthesis via Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine

This method provides a high yield of the target compound through an electrochemical reduction process.

Experimental Setup:

- An electrolytic apparatus, such as a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length).
- A copper plate (40 × 180 mm²) as the cathode.
- A palladium plate (30 × 40 mm²) as the anode.

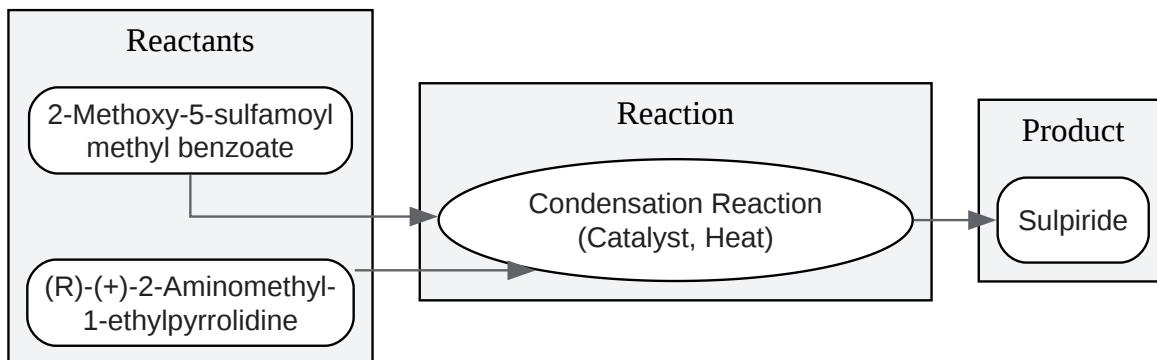
Procedure:

- Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (the porous cylinder).
- To the cathode chamber (the glass beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.
- Perform pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution.
- Add 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine to the cathode chamber.
- Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23°C, while bubbling carbon dioxide through the catholyte solution.
- Upon completion, the product is isolated to yield oily 2-aminomethyl-1-ethylpyrrolidine (yield: 95%).^[4]

Synthesis via Catalytic Hydrogenation

This method involves the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine using a palladium-on-carbon catalyst.

Procedure:

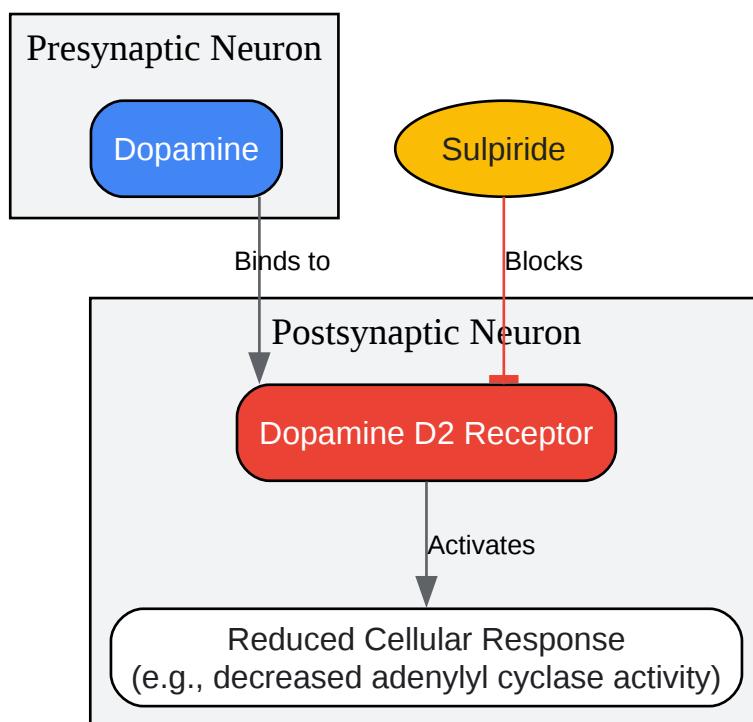

- The hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine is carried out on a "palladium-on-carbon" catalyst.
- A mixture of carbon dioxide and hydrogen is used at a molar ratio of $\text{CO}_2:\text{H}_2 = (0.1\text{-}10.0):1.0$.
- The reaction is conducted under a total pressure of 1-10 atm and at a temperature of 25-100°C.
- The solvent can be an aqueous solution of sulfuric acid or an aqueous solution of 1-ethyl-2-aminomethylpyrrolidine sulfate.[\[11\]](#)

Role in Drug Development

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Sulpiride.[\[12\]](#) Sulpiride is a selective dopamine D2 receptor antagonist used as an antipsychotic and antidepressant medication.[\[7\]](#) [\[13\]](#)

Synthesis of Sulpiride

The synthesis of Sulpiride involves the reaction of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** with 2-methoxy-5-sulfamoyl benzoic acid or its methyl ester derivative.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Sulpiride.

Mechanism of Action of Sulpiride: Dopamine D2 Receptor Antagonism

Sulpiride exerts its therapeutic effects by selectively blocking dopamine D2 receptors in the brain.^{[7][13]} In conditions like schizophrenia, there is often an overactivity of dopamine pathways. By antagonizing the D2 receptors, Sulpiride reduces this dopaminergic overactivity, particularly in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.^[13]

At lower doses, Sulpiride can act as a presynaptic autoreceptor antagonist, leading to an increase in dopamine release, which may contribute to its antidepressant effects.^[13]

[Click to download full resolution via product page](#)

Caption: Sulpiride's mechanism of action.

Conclusion

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of Sulpiride highlights its importance in the development of drugs targeting the central nervous system. The stereochemistry of this compound is critical for the desired pharmacological activity of the final drug product. This guide provides essential technical information to support the research and development activities involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low dosage of the dopamine D2-receptor antagonist sulpiride affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- To cite this document: BenchChem. [(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046709#r-2-aminomethyl-1-ethylpyrrolidine-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com